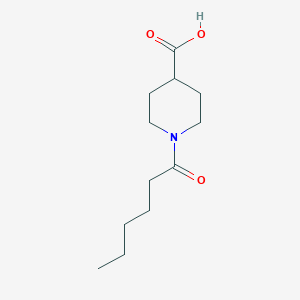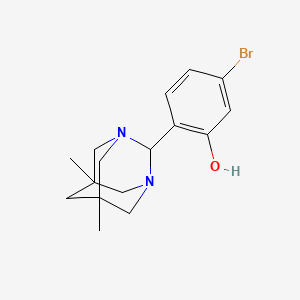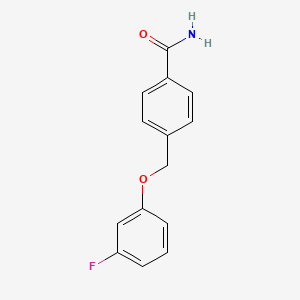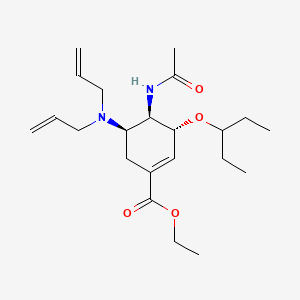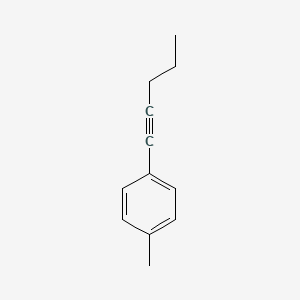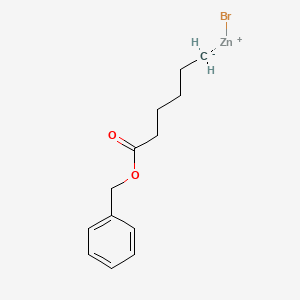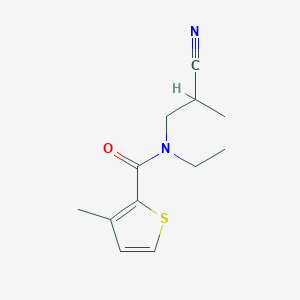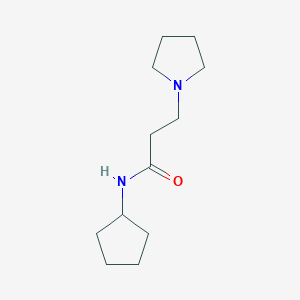![molecular formula C17H10ClN B14894113 5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
5-Chlorobenzo[i]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorobenzo[i]phenanthridine is a heterocyclic aromatic compound with the molecular formula C₁₇H₁₀ClN. It belongs to the phenanthridine family, which has been of significant interest due to its diverse biological activities, including antitumor, antimicrobial, and antiparasitic properties . The compound’s structure consists of a phenanthridine core with a chlorine atom substituted at the 5-position, contributing to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzo[i]phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which affords phenanthridines . Another method includes the use of homogeneous gold catalysis for the intramolecular cyclization of diazo-tethered alkynes with nitriles, facilitating the formation of C-N and C-C bonds . Additionally, I₂-mediated sp³ C-H amination of aniline precursors provides a straightforward and efficient route to phenanthridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of transition metal catalysts, such as gold or palladium, in intramolecular cyclization reactions is favored due to their efficiency and compatibility with various functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorobenzo[i]phenanthridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthridone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenanthridone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Chlorobenzo[i]phenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenanthridine derivatives.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Chlorobenzo[i]phenanthridine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with bacterial cell wall components, affecting cell permeability and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
5-Chlorobenzo[i]phenanthridine can be compared with other phenanthridine derivatives, such as:
Sanguinarine: Known for its potent antitumor and antimicrobial activities.
Chelerythrine: Exhibits strong anticancer properties and is used in various biological studies.
Ethidium Bromide: A well-known DNA intercalator used as a fluorescent marker in molecular biology.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenanthridine derivatives .
Propriétés
Formule moléculaire |
C17H10ClN |
|---|---|
Poids moléculaire |
263.7 g/mol |
Nom IUPAC |
5-chlorobenzo[i]phenanthridine |
InChI |
InChI=1S/C17H10ClN/c18-17-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)19-17/h1-10H |
Clé InChI |
GHMIUBCWGSMTKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C(=NC4=CC=CC=C34)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)

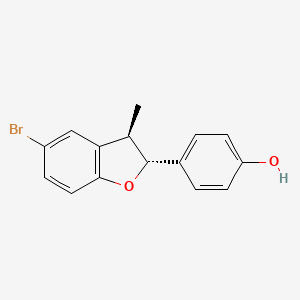
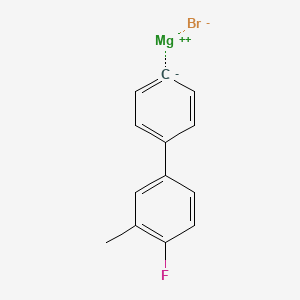

![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
